molecular formula C10H10N2O3S B496568 Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate CAS No. 549485-51-0

Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate

Cat. No. B496568
CAS RN: 549485-51-0
M. Wt: 238.27g/mol
InChI Key: YSMFSXGOYVAGAF-UHFFFAOYSA-N
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Description

Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiophene derivative that has been synthesized using various methods.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, like Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate, have been studied for their potential anticancer properties . These compounds can be designed to interact with specific biological targets, potentially leading to the development of new anticancer drugs.

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules are prominent in the advancement of organic semiconductors . Their ability to conduct electricity makes them suitable for use in devices like organic field-effect transistors (OFETs).

Material Science: OLEDs

The application of thiophene derivatives extends to the fabrication of organic light-emitting diodes (OLEDs) . Their electronic properties allow for efficient light emission, which is crucial for the development of display and lighting technologies.

Pharmacology: Anti-inflammatory and Antimicrobial Effects

Thiophene compounds exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial effects . This makes them valuable for the development of new therapeutic agents to treat various inflammatory conditions and infections.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . Their chemical structure can provide protection against corrosion, extending the life of metal components and structures.

Anesthetics: Dental Applications

Specific thiophene derivatives are used as voltage-gated sodium channel blockers and have applications as dental anesthetics in Europe . This highlights the compound’s importance in medical procedures requiring local anesthesia.

Biological Activity: Antihypertensive and Anti-atherosclerotic

Research has shown that thiophene-based compounds can have antihypertensive and anti-atherosclerotic properties . These activities are beneficial in the management and treatment of cardiovascular diseases.

Synthetic Chemistry: Heterocyclization

The synthesis of thiophene derivatives involves heterocyclization of various substrates, which is a key process in creating aminothiophene derivatives through reactions like the Gewald condensation . This synthetic versatility is essential for producing a wide range of biologically active compounds.

properties

IUPAC Name

methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-5-7(4-11)9(12-6(2)13)16-8(5)10(14)15-3/h1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMFSXGOYVAGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-acetamido-4-cyano-3-methylthiophene-2-carboxylate

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